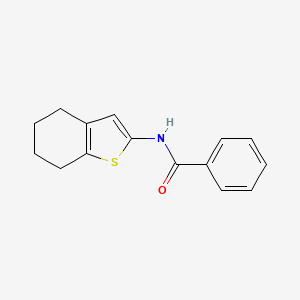

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, also known as TBOA, is a chemical compound that has been extensively researched for its potential therapeutic applications. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. This compound has been shown to have a wide range of effects on the central nervous system and has been studied for its potential use in treating various neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis Techniques

The development of synthesis techniques for related compounds can shed light on potential methods for synthesizing N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide. For instance, the copper-catalyzed intramolecular cyclization process has been employed for the synthesis of N-benzothiazol-2-yl-amides, showcasing a methodology that could potentially be adapted for the target compound (Wang et al., 2008). Additionally, chemoselective N-benzoylation techniques have been described, offering routes to synthesize benzamide derivatives, which might be relevant for the synthesis of this compound (Singh et al., 2017).

Biological Activity

Compounds with structural similarities to this compound have been explored for their biological activities. For example, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have demonstrated antimicrobial activity, suggesting that similar benzamide derivatives could possess biological properties worth investigating (Bikobo et al., 2017).

Antitumor Properties

Certain benzamide derivatives have shown antitumor activities, indicating a potential area of application for this compound. The synthesis and investigation of new benzothiophene carboxamides have led to compounds with significant antitumor effects, highlighting the therapeutic potential of such structures (Ostapiuk et al., 2017).

Material Science Applications

Benzothiazoles and related compounds have found applications in material sciences, particularly in the development of organic materials and pharmaceuticals. The metal- and reagent-free synthesis of benzothiazoles through TEMPO-catalyzed electrolytic C–H thiolation offers an environmentally friendly approach to producing these compounds, which could extend to the synthesis and application of this compound in material sciences (Qian et al., 2017).

Mecanismo De Acción

Target of Action

The primary targets of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide are lipophilic amino acids such as LEU4607, ILE406, and ALA410 . These amino acids play a crucial role in protein structure and function, and their interaction with the compound can influence various biological processes.

Mode of Action

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide interacts with its targets through a β-attack on the benzylidene moiety, followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization . This interaction results in changes to the structure and function of the target proteins, potentially altering their activity and the biological processes they are involved in.

Biochemical Pathways

It is known that the compound can influence the production of reactive oxygen species (ros), which play a key role in various cellular processes, including cell signaling, apoptosis, and immune response . Disturbances in ROS production can lead to oxidative stress, which is associated with various diseases.

Pharmacokinetics

The compound’s interaction with lipophilic amino acids suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide’s action are likely to be diverse, given its interaction with multiple targets and pathways. The compound has been associated with various biological activities, including antioxidant, antiviral, and antimalarial effects . It may also have potential as a chemotherapeutic agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide. For example, external factors such as smoke, diet, alcohol, and certain drugs can affect the body’s redox equilibrium, potentially influencing the compound’s antioxidant activity . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Propiedades

IUPAC Name |

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-15(11-6-2-1-3-7-11)16-14-10-12-8-4-5-9-13(12)18-14/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIITUAGSKFHPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)

![2-chloro-N-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2979570.png)

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)

![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)

![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/structure/B2979585.png)

![(4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2979591.png)